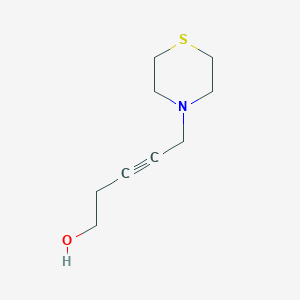

5-Thiomorpholinopent-3-YN-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

5-thiomorpholin-4-ylpent-3-yn-1-ol |

InChI |

InChI=1S/C9H15NOS/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 |

InChI Key |

QSRODUCJJKQGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1CC#CCCO |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Thiomorpholinopent 3 Yn 1 Ol

Methodologies for Thiomorpholine (B91149) Ring Formation

The thiomorpholine scaffold is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. jchemrev.com These can be broadly categorized into several key strategies, each with distinct advantages.

Cycloamination Approaches to Nitrogen and Sulfur Heterocycles

Cycloamination strategies represent a direct and efficient route to N-heterocycles, including thiomorpholines. These methods typically involve the formation of carbon-heteroatom bonds from biomass-derived or other suitable feedstocks. rsc.org One prominent approach is an annulation reaction using a bis-electrophile that reacts with a β-aminothiol in a single step. bris.ac.uk For instance, diphenyl vinyl sulfonium (B1226848) triflate can serve as a bis-electrophile, reacting with various β-aminothiols to produce thiomorpholines in near-quantitative yields. bris.ac.uk This one-step protocol is advantageous as it avoids redox manipulations, making it compatible with a wide array of functional groups. bris.ac.uk

Another cycloamination strategy involves the reaction of β-amino alcohols/thiols/amines with 1,2-dihalo derivatives, though this can be hampered by low yields and side reactions. bris.ac.uk A more controlled, three-step sequence involves using an α-halogen acid halide, followed by intramolecular alkylation and subsequent reduction to yield the final heterocycle. bris.ac.uk These cycloamination approaches offer versatile pathways to the thiomorpholine core. rsc.org

Transition-Metal-Catalyzed Thiomorpholine Synthesis

Transition-metal catalysis offers powerful and selective methods for constructing heterocyclic systems. Copper-catalyzed multicomponent reactions have emerged as a significant strategy for synthesizing thiomorpholine derivatives. thieme-connect.com A notable example is the three-component reaction between a terminal alkyne, an isothiocyanate, and an aziridine (B145994), catalyzed by copper iodide. thieme-connect.com The proposed mechanism involves the formation of a copper acetylide, which inserts into the isothiocyanate. The resulting intermediate then opens the activated aziridine, followed by cyclization to form the thiomorpholine ring. thieme-connect.com The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial for activating the aziridine substrate. thieme-connect.com

Other transition metals like ruthenium and iridium are also employed, often requiring directing groups on secondary amines to achieve selective C-H bond activation for hydroaminoalkylation. thieme-connect.de Furthermore, transition metal-free coupling protocols for creating functionalized dihydro-1,4-thiazines have been developed, presenting an alternative to metal-catalyzed methods. cwu.edu

Table 1: Comparison of Catalysts in Transition-Metal-Catalyzed Thiomorpholine Synthesis

| Catalyst System | Reactants | Key Features | Ref. |

| Copper Iodide (CuI) | Terminal Alkyne, Isothiocyanate, Aziridine | Multicomponent reaction; effective with HFIP as an activator. | thieme-connect.com |

| Ruthenium/Iridium | Saturated N-heterocycles, Alkenes | Requires directing groups for α C-H bond activation; favors linear products. | thieme-connect.de |

| Tantalum-ureate | Saturated N-heterocycles, Alkenes | Highly reactive catalyst for direct hydroaminoalkylation. | thieme-connect.de |

Photochemical Thiol–Ene/Cyclization Sequences for Thiomorpholine Derivatization

Photochemical methods provide a mild and efficient alternative for synthesizing thiomorpholines. A key strategy is the telescoped, continuous flow synthesis involving a photochemical thiol-ene reaction followed by a base-mediated cyclization. acs.orgnih.govresearchgate.net This process uses readily available starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. acs.orgnih.gov The thiol-ene reaction proceeds via a free-radical mechanism, typically initiated by UV irradiation in the presence of a photocatalyst. acs.orgmdpi.com

Inexpensive organic photocatalysts, such as 9-fluorenone, can be used in low concentrations to achieve a quantitative yield of the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride. acs.orgacs.orgchemrxiv.org This intermediate is then cyclized to thiomorpholine without isolation, often using a base like diisopropylethylamine (DIPEA). acs.org This continuous flow process is robust and scalable, demonstrating high efficiency. nih.govresearchgate.net

Table 2: Key Parameters in Photochemical Thiomorpholine Synthesis

| Parameter | Description | Typical Conditions/Reagents | Ref. |

| Starting Materials | Low-cost and readily available precursors. | Cysteamine hydrochloride, Vinyl chloride | nih.gov |

| Photocatalyst | Initiates the thiol-ene reaction under UV light. | 9-Fluorenone (0.1–0.5 mol %) | acs.org |

| Reaction Type | A two-step sequence performed in continuous flow. | Photochemical thiol-ene followed by base-mediated cyclization. | acs.orgnih.gov |

| Cyclization Base | Promotes the final ring-closing step. | Diisopropylethylamine (DIPEA) | acs.org |

Intramolecular Hydrothioalkoxylation for Thiomorpholine Ring Construction

Intramolecular hydrothioalkoxylation offers another powerful, often metal-free, route to thiomorpholines. This method involves the cyclization of nitrogen-tethered thioalkenols. iitg.ac.inacs.org Boron trifluoride etherate (BF₃·OEt₂) has been shown to be an effective mediator for this transformation, leading to the formation of tetrahydro-2H-1,4-thiazines (thiomorpholines) in good yields. organic-chemistry.orgnih.govorganic-chemistry.org

The reaction proceeds at room temperature and is compatible with a variety of functional groups. organic-chemistry.org The proposed mechanism involves the formation of a carbocation, which is then attacked by the tethered thiol group to effect cyclization. organic-chemistry.org This methodology is atom-economic and provides a versatile tool for constructing the thiomorpholine ring system with high diastereoselectivity. organic-chemistry.org

Strategies for Incorporating the Pent-3-YN-1-OL Moiety

The pent-3-yn-1-ol side chain contains both a hydroxyl group and an internal alkyne, requiring specific synthetic strategies for its attachment to the thiomorpholine nitrogen.

Alkynylation Reactions with Hydroxyl-Functionalized Chains

The incorporation of the pent-3-yn-1-ol side chain onto the thiomorpholine nitrogen can be achieved through N-alkylation with a suitable precursor. A common method involves the reaction of the secondary amine of the thiomorpholine ring with a halo-functionalized version of the side chain.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for forming carbon-carbon bonds with alkynes. For instance, a pre-functionalized thiomorpholine bearing a leaving group could be coupled with pent-3-yn-1-ol. Palladium-on-carbon (Pd/C) has been used as a catalyst for the alkynylation of iodo-azaindoles with but-3-yn-1-ol, a similar substrate, in water, demonstrating the feasibility of such couplings with hydroxyl-containing alkynes. aurigeneservices.com

Gold(I)-catalyzed activation of alkynes is another powerful tool for C-C bond formation. nih.gov These catalysts are known for their high π-acidity and low oxyphilicity, making them compatible with hydroxyl groups. nih.gov The synthesis of natural products containing alkynol structures often relies on coupling reactions like the Chadiot–Chodkiewicz reaction, which couples a terminal alkyne with a 1-bromoalkyne. rsc.org To construct the desired 5-thiomorpholinopent-3-yn-1-ol, a strategy could involve the reaction of thiomorpholine with a 5-halopent-3-yn-1-ol derivative.

The synthesis of the pent-3-yn-1-ol building block itself can be accomplished through various means. One common approach is the reaction of an alkynylmetal reagent, such as a lithium acetylide, with an epoxide like ethylene (B1197577) oxide. thieme-connect.de This allows for the direct installation of the hydroxyl group two carbons away from the alkyne.

Selective Functionalization of Terminal Alkynes

The terminal alkyne within the this compound structure is a versatile functional group for molecular elaboration. researchgate.net Developing efficient and selective methods for its functionalization is a primary objective in organic synthesis. researchgate.net Transition-metal catalysis is a powerful tool for this purpose, enabling the creation of stereochemically defined multisubstituted alkenes. acs.orgbohrium.com

Research has focused on controlling regioselectivity and stereoselectivity. For instance, Z-selective hydroboration of terminal alkynes can be achieved using a trans-dihydride iron complex, yielding Z-vinylboronate esters at room temperature. acs.org Interestingly, the same catalyst can produce the E-vinylboronate isomer at slightly elevated temperatures. acs.org This temperature-dependent selectivity offers a controllable route to different geometric isomers. In the absence of a boronating agent like pinacolborane (HBpin), the iron catalyst can promote rapid Z-selective alkyne dimerization. acs.org

Copper and palladium catalyst systems have been employed for the differential dihydrofunctionalization of terminal alkynes. nih.gov This approach involves the reductive three-component coupling of a terminal alkyne, an aryl halide, and pinacolborane, resulting in the hydrofunctionalization of both π bonds of the alkyne in a single reaction. nih.gov Mechanistic studies suggest the reaction proceeds through copper-catalyzed hydroboration, followed by a second hydrocupration and subsequent palladium-catalyzed arylation. nih.gov

Another advanced strategy is the syn-alkylarylation of terminal alkynes, which combines photoredox and nickel catalysis. bohrium.com This method facilitates the intermolecular, regioselective formation of two vicinal carbon-carbon bonds, producing trisubstituted alkenes with high syn-stereoselectivity under mild conditions. bohrium.com The reaction's success is highly dependent on the careful selection of the photocatalyst, nickel source, ligand, and solvent. bohrium.com

Interactive Table: Catalytic Systems for Terminal Alkyne Functionalization

| Catalytic System | Transformation | Selectivity | Key Features |

| (PCNHCP)Fe(H)₂N₂ | Hydroboration | Z-selective (at room temp) or E-selective (at 50°C) | Noble-metal-free; temperature-controlled stereoselectivity. acs.org |

| (NHC)CuH / Pd-PEPPSI-IPr | Dihydrofunctionalization | Regioselective | Reductive three-component coupling of alkyne, aryl halide, and HBpin. nih.gov |

| Ir-photocatalyst / NiCl₂•DME | syn-Alkylarylation | syn-stereoselective, Regioselective | Merges photoredox and nickel catalysis to form trisubstituted alkenes. bohrium.com |

| Gold(I) N-heterocyclic carbene (NHC) | A³-coupling (aldehyde-amine-alkyne) | High | Effective for multicomponent reactions. researchgate.net |

Convergent and Divergent Synthesis Approaches for the Hybrid Scaffold

The synthesis of a hybrid molecule like this compound, which contains both a thiomorpholine heterocycle and a functionalized aliphatic chain, can be approached through convergent or divergent strategies. jchemrev.comwhiterose.ac.uk Both morpholine (B109124) and its sulfur analogue, thiomorpholine, are considered privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive compounds. jchemrev.comjchemrev.comresearchgate.net

Conversely, a divergent synthesis would start from a common precursor that is subsequently modified to generate a library of related compounds. whiterose.ac.uk For instance, one could start with a precursor containing the pentynol backbone and then introduce the thiomorpholine ring. Alternatively, a pre-formed thiomorpholine scaffold could be elaborated with different alkyne-containing side chains. jchemrev.com This approach is particularly powerful for exploring structure-activity relationships by creating a diverse set of molecules from a minimal number of precursors. whiterose.ac.uk A unified synthetic approach using a toolkit of robust cyclization reactions has been shown to be effective in producing a wide array of molecular scaffolds. whiterose.ac.uk

Interactive Table: Comparison of Synthetic Approaches for the Thiomorpholine Scaffold

| Approach | Description | Advantages | Disadvantages |

| Convergent | Key fragments (e.g., thiomorpholine ring and alkyne chain) are synthesized independently and then coupled. dp.tech | High overall efficiency; allows for late-stage joining of complex fragments; easier purification of intermediates. whiterose.ac.uk | Requires careful planning of the final coupling reaction; potential for low yield in the coupling step. |

| Divergent | A common intermediate is systematically modified to create a library of diverse but related structures. whiterose.ac.uk | Excellent for generating molecular diversity; efficient exploration of chemical space. whiterose.ac.uk | Overall yield can be lower due to longer linear sequences; protecting groups may be required. |

Green Chemistry Principles in the Synthesis of Nitrogen and Sulfur Heterocycles

The synthesis of heterocyclic compounds, including nitrogen and sulfur heterocyles like thiomorpholine, is an area where green chemistry principles are increasingly important. ijarst.in The goal is to develop more sustainable and environmentally friendly chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.innumberanalytics.com

Key green chemistry strategies applicable to heterocycle synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation often leads to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating. rasayanjournal.co.innih.gov It has been successfully used for the one-pot, three-component synthesis of substituted 1,2,4-triazoles and other heterocycles under solvent-free conditions. rasayanjournal.co.in

Solvent-Free and Solid-Support Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. rasayanjournal.co.in Reactions can be performed neat (solvent-free) or on the surface of solid supports like silica (B1680970) gel or K-10 montmorillonite, which can also act as catalysts. rasayanjournal.co.inmdpi.com

Use of Greener Solvents: When solvents are necessary, greener alternatives like water or ionic liquids are preferred. nih.gov

Catalysis: The use of recyclable solid acid catalysts or transition-metal catalysts that are effective at low loadings enhances atom economy and reduces waste. mdpi.com

These principles are directly relevant to the synthesis of the thiomorpholine portion of this compound. For example, multicomponent reactions under microwave irradiation and solvent-free conditions have been developed for synthesizing various N-heterocycles, showcasing an eco-friendly approach. nih.gov The application of these methods can significantly reduce the environmental footprint associated with the production of complex heterocyclic molecules. numberanalytics.com

Computational and Theoretical Investigations of 5 Thiomorpholinopent 3 Yn 1 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular reactivity, which are governed by the molecule's electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For a compound like 5-Thiomorpholinopent-3-YN-1-OL, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry and electronic characteristics.

DFT studies on related heterocyclic systems, such as thiomorpholine (B91149) and thiophene (B33073) derivatives, have successfully elucidated structural parameters and electronic properties. mdpi.comnih.govmdpi.commdpi.com These studies show that the sulfur atom in the thiomorpholine ring significantly influences the molecule's electronic environment and conformational preferences. mdpi.comacs.org For the alkyne component, DFT is used to understand the reactivity of the triple bond, which can be influenced by substituent groups. nih.gov A theoretical DFT study on this compound would calculate key parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density, providing a foundational understanding of its molecular structure.

Illustrative Data Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Study

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-S (average) | ~1.82 Å |

| Bond Length | C-N (average) | ~1.46 Å |

| Bond Angle | C-S-C | ~98.5° |

| Bond Angle | C-N-C | ~112.0° |

| Dihedral Angle | C-S-C-C | Varies with conformation |

Note: The data in this table is illustrative and based on typical values for similar functional groups and heterocyclic systems, not on actual experimental or computational results for this compound.

Ab initio calculations are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide highly accurate molecular properties.

For this compound, ab initio calculations would be used to compute properties like total energy, dipole moment, and polarizability. Studies on other sulfur-containing compounds have demonstrated the utility of these methods in accurately predicting molecular structures and electronic properties. researchgate.net These calculations would complement DFT results and serve as a benchmark for accuracy. They are particularly useful for obtaining precise values for the molecular dipole moment, which is critical for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. sapub.org

An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would have significant contributions from the electron-rich sulfur and nitrogen atoms of the thiomorpholine ring, as well as the π-system of the alkyne. The LUMO would likely be distributed along the alkyne and adjacent atoms. The HOMO-LUMO gap would provide insight into the molecule's kinetic stability and its potential reactivity in various chemical reactions. researchgate.net

Illustrative Data Table 2: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |

Note: This data is hypothetical and serves to illustrate the typical output of an FMO analysis.

Conformational Analysis and Energy Landscape Mapping of Thiomorpholine Derivatives

The thiomorpholine ring in this compound is not planar and can adopt several conformations, with the chair conformation typically being the most stable. mdpi.comacs.org The orientation of the substituent at the nitrogen atom (the pent-3-yn-1-ol chain) can be either axial or equatorial. Conformational analysis involves systematically mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies can elucidate the mechanisms of chemical reactions by identifying the lowest energy pathways from reactants to products. This involves locating transition state structures and calculating the activation energies. For this compound, several reactions could be investigated.

One important class of reactions for alkynes is nucleophilic addition. acs.orgmsu.edu The sp-hybridized carbons of the alkyne are electrophilic and can be attacked by nucleophiles. msu.edu Theoretical calculations could model the addition of a nucleophile to the triple bond, determining whether the reaction is thermodynamically and kinetically favorable. The sulfur atom in the thiomorpholine ring could also participate in reactions, for instance, through oxidation to a sulfoxide (B87167) or sulfone. Computational modeling of these reaction pathways would provide detailed mechanistic insights and predict the feasibility of such transformations. researchgate.netbham.ac.uk

Solvent Effects in Theoretical Simulations

Chemical processes in the laboratory are typically carried out in a solvent, and the solvent can have a profound effect on molecular properties and reactivity. d-nb.info Theoretical simulations can account for these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how a solvent might stabilize different conformations or transition states. Explicit solvent simulations would involve placing the this compound molecule in a box of solvent molecules (e.g., water) and running a molecular dynamics simulation. This more computationally intensive method provides detailed information about specific solute-solvent interactions, such as hydrogen bonding between the alcohol group and water molecules. arxiv.org

Molecular Dynamics Simulations for Dynamic Behavior of Organic Compounds

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic behavior of organic molecules at an atomic level. This technique provides valuable insights into the conformational landscape, intermolecular interactions, and transport properties of compounds like this compound, which are often difficult to probe experimentally. By simulating the motion of atoms and molecules over time, MD can elucidate the intricate relationship between molecular structure and dynamic properties, offering a deeper understanding of their behavior in various environments.

MD simulations of N-substituted thiomorpholine derivatives, for instance, reveal the conformational flexibility of the thiomorpholine ring. The ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The nature of the substituent on the nitrogen atom can significantly influence the conformational equilibrium and the energy barriers between different conformations.

Conformational Analysis

The dynamic nature of this compound means it can adopt a multitude of conformations in solution. MD simulations can map out the potential energy surface of the molecule and identify the most stable or frequently occurring conformations. Key dihedral angles, such as those around the C-N bond connecting the thiomorpholine ring to the pentynol chain and the C-C bonds within the chain, are monitored during the simulation to understand the molecule's flexibility.

For a molecule like this compound, important conformational parameters would include the orientation of the pentynol chain with respect to the thiomorpholine ring and the puckering of the thiomorpholine ring itself. The results of such an analysis are often presented as Ramachandran-like plots or as probability distributions of dihedral angles.

Table 1: Hypothetical Conformational Population of this compound from a Simulated MD Trajectory

| Conformer | Thiomorpholine Ring Pucker | Dihedral Angle (N-C-C-C) | Population (%) | Average Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Chair | -175° | 65 | -12.5 |

| 2 | Chair | 60° | 20 | -11.8 |

| 3 | Twist-Boat | -70° | 10 | -10.2 |

| 4 | Boat | 0° | 5 | -9.5 |

Hydrogen Bonding Dynamics

The hydroxyl group and the nitrogen atom of the thiomorpholine ring in this compound are capable of forming hydrogen bonds. In an aqueous environment, these groups will interact with water molecules, and potentially with other solute molecules. MD simulations can provide a detailed picture of these hydrogen bonding networks, including the average number of hydrogen bonds, their lifetimes, and their geometric characteristics. rsc.org

Analysis of hydrogen bond dynamics is crucial for understanding the solvation of the molecule and its ability to interact with biological targets. The strength and persistence of these hydrogen bonds can be quantified and are often presented in tabular form.

Table 2: Simulated Hydrogen Bond Analysis of this compound in Aqueous Solution

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Average Number of H-Bonds | Average H-Bond Lifetime (ps) | Average Donor-Acceptor Distance (Å) |

|---|---|---|---|---|

| -OH (solute) | Water | 2.8 | 3.5 | 2.9 |

| Water | -OH (solute) | 1.2 | 2.8 | 3.0 |

| Water | N (thiomorpholine) | 0.9 | 1.5 | 3.2 |

Rotational and Vibrational Dynamics

MD simulations can also be used to study the rotational and vibrational motions of molecules. The rotational dynamics are often characterized by the rotational correlation function, which describes how quickly the orientation of the molecule or a specific vector within the molecule (e.g., a C-H bond) changes over time. stanford.edu This information is valuable for interpreting experimental data from techniques like NMR spectroscopy.

Vibrational spectra can be calculated from the Fourier transform of the velocity autocorrelation function obtained from an MD trajectory. This allows for a direct comparison with experimental infrared (IR) and Raman spectra and can help in the assignment of vibrational modes to specific atomic motions within the molecule.

Transport Properties

Transport properties, such as the diffusion coefficient, can be calculated from MD simulations by analyzing the mean square displacement (MSD) of the molecule over time. The diffusion coefficient is a measure of how quickly a molecule moves through a solvent and is an important parameter for understanding its bioavailability and transport across biological membranes. nih.govnih.gov

The calculated diffusion coefficient can be compared with experimental values if available, providing a validation of the simulation force field and methodology.

Table 3: Simulated Transport Properties of this compound and Related Compounds in Water at 298 K

| Compound | Diffusion Coefficient (x 10⁻⁵ cm²/s) | Radius of Gyration (Å) |

|---|---|---|

| This compound (estimated) | 0.65 | 4.2 |

| Thiomorpholine | 1.10 | 2.8 |

| Pent-3-yn-1-ol | 1.35 | 3.1 |

Spectroscopic Elucidation and Structural Analysis of 5 Thiomorpholinopent 3 Yn 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton NMR spectrum for 5-Thiomorpholinopent-3-yn-1-ol would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal would provide information about the electronic environment of the protons. For instance, the protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would likely appear at a different chemical shift than the protons of the thiomorpholine (B91149) ring. Furthermore, the splitting patterns of these signals, arising from spin-spin coupling, would offer insights into the number of neighboring protons, thereby helping to piece together the molecule's connectivity.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 3.6 - 3.8 | Triplet | 5.0 - 7.0 |

| H-2 | 2.4 - 2.6 | Triplet | 5.0 - 7.0 |

| H-5 | 3.3 - 3.5 | Singlet | N/A |

| Thiomorpholine (H-α) | 2.8 - 3.0 | Triplet | 5.0 - 7.0 |

| Thiomorpholine (H-β) | 2.6 - 2.8 | Triplet | 5.0 - 7.0 |

Note: This table is predictive and not based on experimental data.

Complementary to ¹H NMR, a ¹³C NMR spectrum would show a signal for each unique carbon atom in this compound. The chemical shifts of these signals would indicate the type of carbon (e.g., sp³, sp hybridized) and its chemical environment. The two carbons of the alkyne bond (C-3 and C-4) would be expected to have characteristic chemical shifts in the range of 70-90 ppm. The carbon attached to the hydroxyl group (C-1) and the carbons of the thiomorpholine ring would also exhibit distinct signals.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C-1 | 60 - 65 |

| C-2 | 20 - 25 |

| C-3 | 80 - 85 |

| C-4 | 85 - 90 |

| C-5 | 45 - 50 |

| Thiomorpholine (C-α) | 50 - 55 |

Note: This table is predictive and not based on experimental data.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are separated by two or three bonds, providing crucial information for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show correlations between protons that are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule.

Without experimental 2D NMR data, a definitive structural assignment of this compound cannot be made.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C≡C triple bond of the alkyne would likely show a weak to medium absorption band around 2100-2260 cm⁻¹. The C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region. The C-N and C-S stretching vibrations of the thiomorpholine ring would also produce characteristic signals.

Hypothetical IR Absorption Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 3000 | Medium |

| C≡C (alkyne) | 2100 - 2260 | Weak to Medium |

| C-O (alcohol) | 1050 - 1150 | Strong |

| C-N (amine) | 1020 - 1250 | Medium |

Note: This table is predictive and not based on experimental data.

Raman spectroscopy often provides complementary information to IR spectroscopy. For this compound, the C≡C stretching vibration, which may be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the thiomorpholine ring would also be more readily observed using Raman spectroscopy.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry of this compound is anticipated to confirm its molecular formula, C₉H₁₅NOS, which corresponds to a molecular weight of 185.29 g/mol . The mass spectrum would likely exhibit a discernible molecular ion peak ([M]⁺) at m/z 185.

The fragmentation pattern of this compound would be dictated by the presence of the thiomorpholine ring, the hydroxyl group, and the internal alkyne. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the heteroatoms: The bonds adjacent to the nitrogen and sulfur atoms within the thiomorpholine ring are susceptible to cleavage. This could result in the loss of ethylene (B1197577) (C₂H₄) or other small fragments from the ring.

Cleavage of the pentynol side chain: The bond between the thiomorpholine ring and the pentynol side chain could cleave, leading to a prominent peak corresponding to the thiomorpholinomethyl cation.

Fragmentation of the pentynol chain: Cleavage at the propargylic and homopropargylic positions relative to the triple bond is expected. The presence of the hydroxyl group would also influence the fragmentation, potentially leading to the loss of a water molecule (H₂O).

A plausible fragmentation pattern is detailed in the table below:

| m/z Value | Proposed Fragment Ion |

| 185 | [C₉H₁₅NOS]⁺ (Molecular Ion) |

| 168 | [M - OH]⁺ |

| 154 | [M - CH₂OH]⁺ |

| 114 | [Thiomorpholinomethyl cation]⁺ |

| 86 | [Thiomorpholine radical cation]⁺ |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) would provide definitive insights into the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and torsional angles. It would also reveal the nature of intermolecular interactions that govern the crystal packing.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The molecular structure of this compound would feature a chair conformation for the thiomorpholine ring, which is the most stable arrangement for such six-membered heterocyclic systems. The pentynol side chain would extend from the nitrogen atom. The C≡C triple bond would exhibit a linear geometry.

Representative, theoretically derived bond lengths and angles are presented in the following tables:

Selected Bond Lengths

| Bond | Expected Length (Å) |

| C≡C | ~ 1.20 |

| C-S | ~ 1.81 |

| C-N | ~ 1.47 |

| C-O | ~ 1.43 |

Selected Bond Angles

| Angle | Expected Angle (°) |

| C-S-C | ~ 98 |

| C-N-C | ~ 112 |

| C≡C-C | ~ 178 |

| C-C-O | ~ 109.5 |

A key torsional angle would be that which describes the orientation of the pentynol side chain relative to the thiomorpholine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is not expected to show strong absorptions in the visible region, as the molecule lacks an extended conjugated system. The chromophores present are the sulfur, nitrogen, and oxygen heteroatoms, and the carbon-carbon triple bond.

The primary electronic transitions would occur in the ultraviolet region and are predicted to be of the following types:

n → σ* transitions: The non-bonding electrons (n) on the sulfur, nitrogen, and oxygen atoms can be excited to an anti-bonding sigma orbital (σ*). These transitions are typically of moderate to low intensity and occur at shorter wavelengths.

π → π* transitions: The electrons in the pi bond (π) of the alkyne can be excited to an anti-bonding pi orbital (π*). For an isolated alkyne, this transition is generally weak and occurs in the far UV region.

A hypothetical UV-Vis absorption profile is presented below:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Proposed Transition |

| ~ 180 | ~ 1000 | π → π* (C≡C) |

| ~ 195 | ~ 1500 | n → σ* (N) |

| ~ 210 | ~ 500 | n → σ* (S) |

| ~ 185 | ~ 1000 | n → σ* (O) |

Exploration of 5 Thiomorpholinopent 3 Yn 1 Ol in Materials Science Research

Incorporation into Polymer Architectures via Alkyne Click Chemistry

The terminal alkyne group is the cornerstone of 5-Thiomorpholinopent-3-yn-1-ol's utility in polymer synthesis, enabling its participation in powerful click chemistry reactions. These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for creating complex and well-defined polymer architectures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. sigmaaldrich.com By employing this compound as an alkyne-functionalized monomer (or by derivatizing it into a diazide), it can be polymerized with corresponding diazide or dialkyne comonomers to produce functional polytriazoles.

The presence of the hydroxyl and thiomorpholine (B91149) side groups on the polymer backbone would impart specific properties. The hydroxyl groups can increase hydrophilicity and provide sites for further post-polymerization modification, while the thiomorpholine rings can influence the polymer's thermal properties, solubility, and potential for metal coordination. The properties of such polymers, like the glass transition temperature (Tg), are highly dependent on the monomer structure and the rigidity of the resulting polymer chain. nih.gov For instance, polymers synthesized via CuAAC often exhibit relatively high glass transition temperatures due to the rigid triazole ring formed during polymerization. nih.gov

The radical-mediated thiol-yne reaction offers another powerful route for utilizing this compound. In this reaction, each alkyne group can sequentially react with two thiol groups, making it exceptionally efficient for creating highly cross-linked polymer networks. nih.govacs.orgnih.gov When this compound is mixed with multifunctional thiols (e.g., tetrathiols) and exposed to a radical initiator (typically under UV light), a rapid polymerization occurs, forming a robust polysulfide network. usm.edu

These thiol-yne networks are known for their homogeneity and desirable mechanical and thermal properties. acs.org The cross-link density, and thus the material properties, can be systematically tuned by varying the functionality of the alkyne and thiol monomers. usm.edu A network fabricated using this compound would possess a higher cross-link density compared to analogous thiol-ene systems, leading to a significantly higher glass transition temperature (Tg) and rubbery modulus. nih.govacs.orgnih.govresearchgate.net The incorporated thiomorpholine and hydroxyl moieties would be distributed throughout the network, potentially enhancing thermal stability, adhesion, and surface wettability.

Role as a Building Block for Functional Organic Materials

Beyond polymerization, this compound serves as a multifunctional building block for a wide range of organic materials. rsc.org Its three distinct functional components can be leveraged to synthesize complex molecules with tailored properties. The alkyne provides a reactive handle for attaching the molecule to other structures, the hydroxyl group offers a site for esterification or etherification, and the thiomorpholine ring can influence intermolecular interactions and solubility.

The introduction of heteroatoms like sulfur and nitrogen into polymer backbones or as side chains can impart unique properties, such as enhanced electron mobility in conjugated systems or specific coordination capabilities. oup.comrsc.org The presence of the thiomorpholine group, a saturated sulfur-and-nitrogen-containing heterocycle, can increase the polarity and thermal stability of materials. mdpi.com This makes the compound a valuable precursor for creating polymers with improved mechanical performance, tailored refractive indices, or specific chemical affinities.

Potential in Optoelectronic and Electronic Materials

Sulfur- and nitrogen-containing heterocyclic compounds have garnered significant interest for their applications in optoelectronic devices. mdpi.comrsc.orgresearchgate.net While thiomorpholine is a saturated heterocycle and not directly conjugated, its incorporation into a polymer backbone or as a pendant group can influence the electronic properties of the material. The lone pairs of electrons on the sulfur and nitrogen atoms can affect the local electronic environment. oup.com

In conjugated polymers, the introduction of sulfur-containing moieties like thiophene (B33073) has been shown to be highly effective for tuning optical and electronic properties. nih.govacs.org Although less electronically active than thiophene, the thiomorpholine group in polymers derived from this compound could serve to modify the polymer's morphology, solubility, and film-forming characteristics, which are critical for device performance. By strategically designing polymers that combine conjugated segments with units derived from this compound, it may be possible to fine-tune properties such as charge carrier mobility and solid-state packing, which are crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Design of Self-Assembled Systems

The structure of this compound, with a polar head (hydroxyl and thiomorpholine groups) and a short, relatively nonpolar hydrocarbon chain, gives it amphiphilic character. Amphiphilic molecules can spontaneously self-assemble in solution to form ordered nanostructures such as micelles, vesicles, or nanotubes. nih.gov This process typically occurs above a specific concentration known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). nih.govnih.govtau.ac.il

The self-assembly behavior is governed by a delicate balance of hydrophobic interactions between the tails and hydrophilic interactions (and steric/electrostatic repulsion) between the head groups. nih.gov It is plausible that this compound or its derivatives could form such assemblies in aqueous or mixed-solvent systems. The terminal alkyne group provides a particularly interesting feature, as it would be displayed on the surface of the resulting nanostructure, making it available for subsequent "click" reactions to attach other molecules, such as drugs, imaging agents, or targeting ligands. The CMC value is highly sensitive to the structure of the hydrophobic tail and the nature of the polar head group. rsc.orgias.ac.in

Surface Functionalization Applications

The ability to precisely control the chemistry of surfaces is vital for applications ranging from biosensors to molecular electronics. The alkyne group of this compound makes it an excellent candidate for surface functionalization via click chemistry. kilianlab.comrsc.org A common strategy involves first creating a self-assembled monolayer (SAM) of an alkyne-terminated molecule on a substrate like silicon or gold. kilianlab.comacs.orgnih.gov

For instance, a silicon surface can be functionalized with an alkyne-terminated monolayer through hydrosilylation. kilianlab.comacs.org This creates a surface densely packed with reactive alkyne groups. Subsequently, this compound (or, more commonly, an azide-functionalized molecule reacting with the alkyne surface) can be "clicked" onto this surface using CuAAC. mdpi.comresearchgate.net This method allows for the covalent immobilization of the thiomorpholine and hydroxyl functionalities onto the surface in a highly specific and efficient manner. kilianlab.com The successful modification of the surface can be confirmed by changes in properties such as the water contact angle, which would be expected to decrease due to the introduction of the polar hydroxyl and thiomorpholine groups. nih.gov This approach provides a modular and robust way to create surfaces with tailored chemical and physical properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Thiomorpholinopent-3-YN-1-OL, and how can researchers optimize yield and purity?

- Methodology : Begin with a systematic literature review to identify existing synthetic protocols. Compare reaction conditions (e.g., catalysts, solvents, temperature) and analyze yield-purity trade-offs. Use techniques like HPLC or NMR for purity validation. For optimization, employ Design of Experiments (DoE) to test variables such as stoichiometry, reaction time, and purification methods. Cross-reference structural analogs (e.g., thiomorpholine derivatives) to infer potential improvements .

Q. How should researchers characterize the structural and spectroscopic properties of this compound to ensure reproducibility?

- Methodology : Combine multiple analytical techniques:

- Structural : X-ray crystallography or DFT calculations for 3D conformation.

- Spectroscopic : FT-IR for functional groups, / NMR for electronic environments, and mass spectrometry for molecular weight.

- Thermal : DSC/TGA to assess stability. Document parameters (e.g., solvent, concentration) meticulously to align with published data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow hazard guidelines for thiomorpholine derivatives:

- Exposure : Use fume hoods, gloves, and goggles; avoid inhalation/skin contact.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency : Immediate eye rinsing (15+ minutes with water) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Conduct meta-analysis to identify confounding variables (e.g., assay type, cell lines, compound purity). Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and replicate under standardized conditions. Use statistical tools (e.g., ANOVA) to isolate experimental vs. biological variability. Address discrepancies through collaborative data-sharing platforms .

Q. What experimental designs are effective for studying the reaction mechanisms involving this compound under varying conditions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy or quenching methods to track intermediate formation.

- Isotopic Labeling : Incorporate or to trace bond cleavage/formation.

- Computational Aids : Pair empirical data with DFT/MD simulations to model transition states. Compare results across pH, temperature, and solvent permittivity gradients .

Q. How can computational modeling be integrated with empirical data to predict the physicochemical properties of this compound?

- Methodology :

- QSPR/QSAR : Train models on datasets of similar compounds to predict logP, solubility, or reactivity.

- Molecular Dynamics : Simulate solvation effects or membrane permeability.

- Validation : Cross-check predictions with experimental measurements (e.g., chromatographic retention times, partition coefficients). Publish code and raw data to enhance reproducibility .

Methodological Considerations

- Data Quality : Ensure reliability via triangulation (e.g., combining HPLC, NMR, and computational data) and peer validation .

- Reproducibility : Document protocols in line with CONSORT-EHEALTH guidelines, including raw data repositories and step-by-step workflows .

- Interdisciplinary Collaboration : Bridge gaps between synthetic chemists, computational biologists, and toxicologists to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.